molecular formula C6H4BrClN2O B056763 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone CAS No. 359794-51-7

2-Bromo-1-(6-chloropyridazin-3-yl)ethanone

Cat. No. B056763
M. Wt: 235.46 g/mol
InChI Key: NJUDUAHNKPDSCV-UHFFFAOYSA-N
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Description

  • Introduction "2-Bromo-1-(6-chloropyridazin-3-yl)ethanone" is a chemical compound synthesized through a series of reactions involving halogen-exchange and nucleophilic substitution. The compound is characterized by its unique structural features and properties, which contribute to its potential applications in various fields of chemistry and materials science.

  • Synthesis Analysis The synthesis of similar bromo-pyridinyl-ethanones involves using dibromo-pyridine as a starting material, followed by magnesium halide exchange and nucleophilic substitution reactions. These processes are typically conducted with catalysts like CuCl, LiCl, and AlCl3, and occur at mild conditions, ranging from 0°C to room temperature in THF. The total yield can be as high as 81%, with the reagents being readily available and the procedures straightforward (Zeng-sun Jin, 2015).

  • Molecular Structure Analysis The molecular structure of compounds similar to "2-Bromo-1-(6-chloropyridazin-3-yl)ethanone" has been characterized using various techniques, including single-crystal X-ray diffraction. These studies reveal detailed insights into the geometric parameters and confirm the planarity or non-planarity of specific molecular segments (H. Abdel‐Aziz et al., 2011).

  • Chemical Reactions and Properties Chemical properties of bromo-pyridinyl-ethanones include their reactivity in various substitution reactions. For instance, they can undergo nucleophilic substitution reactions with imidazole, leading to the formation of various derivatives. Computational studies on these reactions provide insights into their mechanisms and the factors influencing their outcomes (T. Erdogan & F. Erdoğan, 2019).

  • Physical Properties Analysis The physical properties of compounds like "2-Bromo-1-(6-chloropyridazin-3-yl)ethanone" are determined by their molecular structure. Techniques like vibrational spectroscopy and molecular orbital calculations are used to study these properties, including the compound's stability, charge transfer, and electrostatic potential (Y. Mary et al., 2015).

  • Chemical Properties Analysis The chemical properties, such as reactivity and stability, are influenced by factors like hyper-conjugative interactions and charge delocalization. Studies on compounds similar to "2-Bromo-1-(6-chloropyridazin-3-yl)ethanone" have used NBO analysis to analyze these aspects, providing insights into their potential applications and behavior under different chemical conditions (Y. Mary et al., 2015).

Scientific Research Applications

Transition Metal Complexes Synthesis

  • Scientific Field: Chemistry
  • Application Summary: This compound is used as a ligand in the synthesis of transition metal complexes .
  • Methods of Application: The ligand is synthesized from the condensation of 2-(6-chloropyridazin-3-yl)hydrazine and pyridine-2-acetaldehyde. It is then combined with Iron (II), Nickel (II), and Copper (II) metal salts in a 1:1 and 1:2 molar ratio .
  • Results: The synthesized complexes were evaluated for their in vitro antibacterial activity against various strains and in vitro antifungal activity against various strains .

Antidepressant Molecule Synthesis

  • Scientific Field: Medicinal Chemistry
  • Application Summary: This compound could potentially be used in the synthesis of antidepressant molecules .
  • Methods of Application: The synthesis of antidepressant molecules often involves metal-catalyzed procedures .
  • Results: The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study .

Fluorescent Heterocyclic Dyes Synthesis

  • Scientific Field: Chemistry
  • Application Summary: This compound could potentially be used in the synthesis of fluorescent heterocyclic dyes .
  • Methods of Application: The synthesis of fluorescent heterocyclic dyes often involves the use of electron-rich nitrogen carriers like pyrazolines .
  • Results: The synthesized dyes could have favorable photophysical properties and crucial roles in charge transfer processes, which could allow huge advances in the fields of physics, chemistry, and biology .

Transition Metal Complexes for Antimicrobial and Anticancer Activities

  • Scientific Field: Medicinal Chemistry
  • Application Summary: This compound is used as a ligand in the synthesis of transition metal complexes for antimicrobial and anticancer activities .

Pyrazoline Derivatives Synthesis

  • Scientific Field: Chemistry
  • Application Summary: This compound could potentially be used in the synthesis of pyrazoline derivatives .
  • Methods of Application: The synthesis of pyrazoline derivatives often involves the use of electron-rich nitrogen carriers like pyrazolines .
  • Results: The synthesized pyrazoline derivatives could provide a new range of applications that would revolutionize various fields .

Antidepressant Molecules via Metal-Catalyzed Reactions

  • Scientific Field: Medicinal Chemistry
  • Application Summary: This compound could potentially be used in the synthesis of antidepressant molecules via metal-catalyzed reactions .
  • Methods of Application: The synthesis of antidepressant molecules often involves metal-catalyzed procedures .
  • Results: The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study .

Safety And Hazards

The safety information and hazards associated with 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone are not specified in the web search results. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-bromo-1-(6-chloropyridazin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O/c7-3-5(11)4-1-2-6(8)10-9-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUDUAHNKPDSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(6-chloropyridazin-3-yl)ethanone

CAS RN

359794-51-7
Record name 2-bromo-1-(6-chloropyridazin-3-yl)ethan-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirring solution of dioxane (100 mL, degassed) was added 3,6-dichloropyridazine (5.0 g, 34 mmol), Cl2Pd(PPh3)2 (2.4 g, 3.4 mmol), and tributyl(1ethoxyvinyl)tin (18.2 g, 50 mmol). The reaction was heated to 100° C. and stirred for 1 h. The reaction was then concentrated, followed by the addition of EtOAc (100 mL) and potassium fluoride (50 mL of a saturated aqueous solution). The mixture was stirred for 30 min and then filtered through a pad of Celite. The filtrate was concentrated and then dissolved in THF (80 mL) and water (80 mL). NBS (18.1 g, 102 mmol) was then added, and the reaction was stirred for 20 min at rt. The reaction mixture was poured into ethyl acetate (200 mL), washed twice with brine (50 mL), dried over Na2SO4, filtered, concentrated, and purified by silica gel chromatography to afford 4.2 g of 2-bromo-1-(6-chloropyridazin-3-yl)ethanone.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
Cl2Pd(PPh3)2
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
18.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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